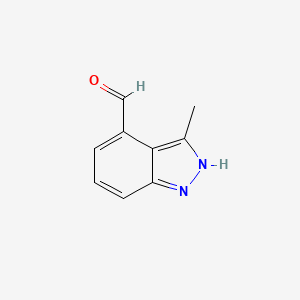

3-Methyl-1H-indazole-4-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

3-methyl-2H-indazole-4-carbaldehyde |

InChI |

InChI=1S/C9H8N2O/c1-6-9-7(5-12)3-2-4-8(9)11-10-6/h2-5H,1H3,(H,10,11) |

InChI Key |

AMFSMHDHKSJWPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NN1)C=CC=C2C=O |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Elucidation of 3 Methyl 1h Indazole 4 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the molecular structure of 3-methyl-1H-indazole-4-carbaldehyde. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment of each atom can be obtained.

High-Resolution ¹H NMR Spectroscopic Analysis

High-resolution proton (¹H) NMR spectroscopy provides precise information about the chemical environment of the hydrogen atoms within the molecule. The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the various protons.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) |

| Aldehyde CHO | ~9.9-10.1 |

| Aromatic CH | ~7.2-8.3 |

| Methyl CH₃ | ~2.6 |

| NH | ~12.1 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The downfield chemical shift of the aldehyde proton (CHO) is characteristic of its electron-deficient nature. The aromatic protons appear in the typical aromatic region, with their specific shifts and coupling patterns providing information about their positions on the indazole ring. The methyl group (CH₃) protons resonate at a higher field, consistent with their attachment to a sp³-hybridized carbon. The broad signal corresponding to the NH proton is indicative of its acidic character and potential involvement in hydrogen bonding.

¹³C NMR Spectroscopic Analysis and Chemical Shift Assignment

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~185-195 |

| Aromatic C | ~110-145 |

| C3 (Methyl-bearing) | ~140-150 |

| Methyl C | ~11-13 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The aldehyde carbonyl carbon (C=O) shows a characteristic resonance at a very low field due to the strong deshielding effect of the oxygen atom. The aromatic carbons resonate within the expected range, and specific assignments can be made using two-dimensional NMR techniques. The carbon atom of the methyl group (CH₃) appears at a high field, as is typical for sp³-hybridized carbons. The chemical shift of the C3 carbon is influenced by the attached methyl group and the pyrazole (B372694) ring. researchgate.net

¹⁵N NMR Spectroscopic Studies for Nitrogen Atom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable technique for probing the electronic environment of the nitrogen atoms within the indazole ring system. The chemical shifts of the nitrogen atoms can provide insights into their hybridization and participation in tautomeric equilibria. researchgate.netnih.gov For N-substituted indazoles, the chemical shifts of N1 and N2 are significantly different, which aids in the structural determination. nih.gov

Elucidation of N-1 and N-2 Isomeric Forms and Tautomerism

Indazole and its derivatives can exist in two primary tautomeric forms: the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring. researchgate.net The relative stability of these tautomers is influenced by factors such as the nature and position of substituents, the solvent, and temperature. mdpi.com

For many indazole derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.net However, the presence of certain substituents can alter this preference. mdpi.com Computational studies and NMR spectroscopy are powerful tools for investigating this tautomeric equilibrium. nih.govmdpi.com In the case of this compound, the "1H" designation indicates that the hydrogen atom is predominantly located on the N1 nitrogen atom. The presence of a single set of signals in the ¹H and ¹³C NMR spectra under typical conditions suggests that one tautomer is significantly more stable or that the exchange between tautomers is rapid on the NMR timescale.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the characteristic vibrational modes of a molecule. The FT-IR spectrum of this compound displays several key absorption bands that confirm the presence of its functional groups. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3300-3500 (broad) |

| C-H (aromatic) | Stretching | ~3000-3100 |

| C-H (aldehyde) | Stretching | ~2700-2800 and ~2800-2900 |

| C=O (aldehyde) | Stretching | ~1680-1700 |

| C=C (aromatic) | Stretching | ~1450-1600 |

| C-N | Stretching | ~1300-1400 |

The broad N-H stretching band is indicative of hydrogen bonding. The sharp C=O stretching absorption at a relatively low wavenumber for an aldehyde suggests conjugation with the aromatic ring. The presence of C-H stretching vibrations for both the aromatic ring and the aldehyde group, as well as the characteristic C=C and C-N stretching bands, further corroborates the proposed structure of this compound.

Fourier Transform Raman (FT-Raman) Spectroscopy

Analysis of related indazole and benzaldehyde (B42025) structures allows for the prediction of key Raman shifts. The C=O stretching vibration of the aldehyde group is anticipated to produce a strong and distinct band. Aromatic C-H stretching vibrations typically appear at higher wavenumbers, while the C-C stretching vibrations within the fused ring system and the C-N stretching of the pyrazole ring will be present in the fingerprint region. The methyl group will also contribute characteristic C-H bending and stretching vibrations. In a study on indole (B1671886) and indazole amide synthetic cannabinoids, differential Raman spectroscopy was utilized to distinguish between different structures, with characteristic peaks observed in the 650-540 cm⁻¹ region. nih.gov

Table 1: Predicted FT-Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~2950-2850 | Methyl C-H stretch | Medium |

| ~2850-2750 | Aldehyde C-H stretch | Weak-Medium |

| ~1700-1680 | C=O stretch (aldehyde) | Strong |

| ~1620-1580 | C=C/C=N ring stretch | Strong |

| ~1450-1350 | Methyl C-H bend | Medium |

| ~1300-1200 | In-plane C-H bend | Medium |

| ~900-800 | Ring breathing modes | Medium |

| ~800-700 | Out-of-plane C-H bend | Medium |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For this compound (C₉H₈N₂O), the expected exact mass can be calculated. HRMS analysis of related indazole derivatives has been successfully used to confirm their elemental composition. amazonaws.comnih.gov For instance, in the study of other indazoles, HRMS (ESI) was used to find the exact mass of the [M+H]⁺ ion. amazonaws.com

Table 2: Predicted HRMS Data for this compound

| Ion Species | Calculated m/z |

| [M+H]⁺ | 161.07094 |

| [M+Na]⁺ | 183.05288 |

| [M+K]⁺ | 199.02682 |

Note: These values are theoretical predictions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile and semi-volatile compounds and can aid in the identification of isomers. nih.govmdpi.com The analysis of this compound by GC-MS would involve volatilizing the sample and passing it through a capillary column, where it would be separated from any impurities before entering the mass spectrometer. The resulting mass spectrum would show the molecular ion peak and a characteristic fragmentation pattern that can be used for identification by comparison with spectral libraries. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing compounds in solution. nih.gov It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. nih.gov Studies on various heterocyclic compounds have shown that the fragmentation patterns in ESI-MS can be controlled by varying instrumental parameters, providing valuable structural information. nih.govnuph.edu.ua The fragmentation of indazole-containing synthetic cannabinoids in ESI-MS often involves the cleavage of bonds adjacent to the carbonyl group. researchgate.net

Table 3: Predicted ESI-MS Fragmentation Data for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 161.07 | 133.07 | CO |

| 161.07 | 132.06 | HCO |

| 161.07 | 118.06 | HNCO |

| 133.07 | 105.06 | N₂ |

Note: This data is based on general fragmentation patterns of related indazole compounds.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While specific crystallographic data for this compound is not publicly available, analysis of related indazole structures provides insight into the expected molecular architecture. nih.gov For instance, the crystal structure of indazol-2-yl-acetic acid reveals a supramolecular architecture involving intermolecular hydrogen bonds. nih.gov It is anticipated that this compound would crystallize in a arrangement where the indazole ring is largely planar. Intermolecular interactions, such as hydrogen bonding involving the aldehyde oxygen and the N-H of the pyrazole ring of a neighboring molecule, would likely play a significant role in the crystal packing. The substitution pattern on the indazole ring can influence these interactions.

Table 4: Anticipated Crystallographic Parameters for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Bond Lengths (Å) | C=O: ~1.22, C-N: ~1.35-1.38, N-N: ~1.36 |

| Key Bond Angles (°) | C-C-C (benzene ring): ~120, C-N-N (pyrazole ring): ~105-112 |

| Intermolecular Interactions | N-H···O hydrogen bonding, π-π stacking |

Note: These parameters are based on data from structurally similar indazole derivatives.

Computational and Theoretical Investigations of 3 Methyl 1h Indazole 4 Carbaldehyde

Theoretical Studies on Tautomerism and Isomerism of Indazoles

Computational Prediction of Tautomeric Equilibria in Different Phases

The annular tautomerism of indazole derivatives, involving the position of the hydrogen atom on the pyrazole (B372694) ring, is a critical aspect of their structural chemistry. Indazoles can exist in two primary tautomeric forms: the 1H- and 2H-isomers. Computational studies, primarily using Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of these tautomers and how the equilibrium is influenced by substituents and the surrounding medium (phase). nih.govphyschemres.org

For most unsubstituted and many substituted indazoles, the 1H-tautomer is thermodynamically more stable in both the gas phase and in solution. nih.gov However, the presence and position of substituents can shift this equilibrium. In the case of 3-substituted indazoles, the stability of the 2H-tautomer can be enhanced. For instance, studies on 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one have shown that ab initio Hartree-Fock and B3LYP/6-31G** calculations predict the 2H-tautomer to be more stable than the 1H form, albeit with a small energy difference. nih.gov

The solvent environment plays a crucial role in tautomeric preference. In polar aprotic solvents like DMSO, the 1H-tautomer of indazole-3-carbaldehyde derivatives is often favored due to better solvation. Conversely, in less polar solvents, the 2H-tautomer can be stabilized by the formation of a strong intramolecular hydrogen bond between the N-H group and the carbonyl oxygen of the aldehyde.

For 3-Methyl-1H-indazole-4-carbaldehyde, theoretical calculations would be necessary to definitively establish the most stable tautomer under various conditions. DFT calculations could model the relative energies of the 1H- and 2H-tautomers in the gas phase and simulate solvent effects using models like the Polarized Continuum Model (PCM). physchemres.orgresearchgate.net The results would likely show a delicate balance, with the 1H-tautomer favored in polar solvents and the 2H-tautomer potentially stabilized by an intramolecular hydrogen bond in nonpolar environments.

Table 1: Predicted Relative Stabilities of 3-Methyl-indazole-4-carbaldehyde Tautomers in Different Phases

| Tautomer | Phase | Computational Method | Predicted Stability | Key Stabilizing Factors |

| 1H-Tautomer | Gas Phase | DFT (e.g., B3LYP/6-311++G(d,p)) | Likely more stable | Inherent aromatic stability |

| 2H-Tautomer | Gas Phase | DFT (e.g., B3LYP/6-311++G(d,p)) | Slightly less stable | - |

| 1H-Tautomer | Polar Solvent (e.g., DMSO) | DFT with PCM | Predicted to be dominant | Favorable solvation effects |

| 2H-Tautomer | Nonpolar Solvent (e.g., Chloroform) | DFT with PCM | Potentially more stable | Intramolecular H-bond (N-H···O=C) |

Simulations of Spectroscopic Properties

Computational chemistry provides powerful tools for simulating spectroscopic data, which serves as a crucial link between theoretical models and experimental results. By calculating properties like NMR chemical shifts and vibrational frequencies, researchers can confirm molecular structures, assign experimental spectra, and gain deeper insight into electronic and geometric features. researchgate.netufv.br

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts for this compound can be performed using quantum mechanical methods, most commonly the Gauge-Invariant Atomic Orbital (GIAO) method in conjunction with DFT. nih.govnih.gov

The process involves first optimizing the molecular geometry of the compound at a chosen level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)). nih.govufv.br Following this, the GIAO method is used to compute the isotropic magnetic shielding tensors for each nucleus (¹H and ¹³C). The chemical shifts are then determined by referencing these values to the calculated shielding of a standard, typically Tetramethylsilane (TMS). ufv.br Such calculations can predict the chemical shifts for both the 1H- and 2H-tautomers, providing a basis for distinguishing them experimentally. nih.gov The accuracy of these predictions is often high enough to confidently assign signals in an experimental spectrum. nih.gov

Table 2: Theoretically Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.8 – 10.3 | 187 – 192 |

| Indazole H (N-H) | 13.5 – 14.5 | - |

| Aromatic H | 7.2 – 8.2 | 110 – 145 |

| Methyl (-CH₃) | 2.5 – 2.8 | 11 – 14 |

Note: These values are estimates based on typical ranges for indazole derivatives and would be refined by specific DFT/GIAO calculations.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. DFT calculations are highly effective at predicting the vibrational frequencies and intensities of these modes. researchgate.net For this compound, a frequency calculation would be performed on the optimized geometry.

The output provides a list of vibrational modes, their corresponding frequencies (typically in cm⁻¹), and their IR and Raman intensities. These theoretical frequencies are often systematically scaled by a small factor to correct for anharmonicity and limitations in the computational method, improving the agreement with experimental spectra. researchgate.net Key vibrational modes for this molecule would include the C=O stretching of the aldehyde group, N-H stretching, C-H stretching (aromatic and methyl), and various bending and ring-breathing modes of the indazole core.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | Indazole N-H | 3200 - 3400 | Medium (IR) |

| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3000 - 3100 | Medium (IR/Raman) |

| C-H Stretch (Aliphatic) | Methyl Group | 2850 - 3000 | Medium (IR/Raman) |

| C=O Stretch | Aldehyde | 1670 - 1690 | Strong (IR) |

| C=N/C=C Stretch | Indazole Ring | 1450 - 1620 | Strong/Medium (IR/Raman) |

Note: These are characteristic frequency ranges. Precise values are obtained from DFT calculations.

Advanced Molecular Modeling and Intermolecular Interactions

The solid-state architecture of molecular crystals is governed by a complex interplay of non-covalent interactions. Advanced molecular modeling techniques allow for the detailed investigation of these forces, providing insight into crystal packing and stability. For this compound, hydrogen bonding and π-π stacking are expected to be the dominant intermolecular forces. researchgate.netresearchgate.net

The structure of this compound contains both a hydrogen bond donor (the N-H group of the pyrazole ring) and a strong hydrogen bond acceptor (the carbonyl oxygen of the aldehyde). researchgate.net This combination makes robust hydrogen bonding a highly probable feature of its crystal structure.

Computational analysis, often combined with X-ray crystallography data, can map these interactions precisely. It is anticipated that the primary hydrogen bond would be an N-H···O interaction, linking the indazole ring of one molecule to the aldehyde group of a neighboring molecule. researchgate.net This interaction could lead to the formation of one-dimensional chains or dimeric structures, which are common motifs in related indazole compounds. researchgate.netresearchgate.net The strength of these hydrogen bonds can be quantified computationally by methods like Natural Bond Orbital (NBO) analysis, which calculates the second-order interaction energies (E²). researchgate.net

The fused aromatic system of the indazole ring is capable of engaging in π-π stacking interactions, which are crucial for the stabilization of the crystal lattice. nih.govnih.gov These interactions involve the attractive, non-covalent forces between electron-rich π systems.

Solvent Effects on Electronic and Spectroscopic Parameters

The interaction between a solute and solvent molecules can be broadly categorized into non-specific (dielectric) and specific (hydrogen bonding, coordination) interactions. These interactions can lead to a shift in the spectral bands to either longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).

Theoretical Approach to Solvent Effects:

Computational chemistry offers powerful tools to investigate solvent effects on molecular properties. A widely used method is the Polarizable Continuum Model (PCM) . In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum. This approach allows for the calculation of the solute's electronic structure and properties in the presence of a solvent, providing a theoretical understanding of solvatochromic shifts.

The tautomeric equilibrium of indazole derivatives, which is the existence of two or more interconvertible isomers that differ in the position of a proton, can also be significantly influenced by the solvent polarity. For instance, in indazole-3-carbaldehyde derivatives, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) tend to favor the 1H-tautomer due to better solvation. In contrast, less polar solvents can stabilize the 2H-tautomer through intramolecular hydrogen bonding. This solvent-dependent tautomerism will, in turn, affect the electronic and spectroscopic characteristics of the molecule.

Expected Solvent Effects on this compound:

The this compound molecule possesses a carbonyl group (C=O) and an N-H group, both of which can participate in hydrogen bonding with protic solvents like ethanol (B145695) or water. The nitrogen atoms in the indazole ring also have lone pairs of electrons that can interact with solvent molecules.

In non-polar solvents, the absorption and emission spectra are primarily influenced by van der Waals forces. Upon transitioning to polar solvents, significant changes in the spectra can be anticipated. For instance, if the excited state of this compound is more polar than its ground state, a bathochromic (red) shift in the absorption spectrum is expected with increasing solvent polarity. This is because the more polar excited state is better stabilized by the polar solvent than the ground state, thus reducing the energy gap for the electronic transition.

Conversely, if the ground state is more polar than the excited state, a hypsochromic (blue) shift would be observed. The presence of the carbonyl group suggests that the excited state, likely involving a π → π* or n → π* transition, could have a different dipole moment compared to the ground state, leading to pronounced solvatochromic effects.

Insights from a Study on Substituted Phenyl 2H-Indazoles:

A study on the photophysical behavior of substituted 2H-indazoles in various solvents provides a useful parallel. researchgate.net The investigation revealed a significant solvatochromic effect in both the absorption and fluorescence emission spectra of these compounds. The Stokes shift, which is the difference between the maximum wavelength of emission and absorption, was analyzed using different solvent polarity parameters like the Lippert-Mataga, ET(30), and Kamlet-Taft parameters. researchgate.net

The deviation from linearity in the ET(30) plot for these indazole derivatives in polar protic solvents suggested the formation of different species, likely due to specific solute-solvent interactions such as hydrogen bonding. researchgate.net This highlights the complexity of solvent effects, where both general and specific interactions contribute to the observed spectral shifts.

Based on these findings for related indazole compounds, it is reasonable to predict that this compound would also exhibit significant solvatochromism. To illustrate the potential magnitude of these effects, the following table presents hypothetical data based on the expected behavior of a molecule with similar functional groups in solvents of varying polarity.

Hypothetical Solvatochromic Data for this compound

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax, nm) | Emission Maximum (λem, nm) | Stokes Shift (Δν, cm-1) |

|---|---|---|---|---|

| n-Hexane | 1.88 | 320 | 380 | 5263 |

| Dioxane | 2.21 | 325 | 390 | 5348 |

| Ethyl Acetate | 6.02 | 330 | 405 | 5952 |

| Acetonitrile | 37.5 | 335 | 420 | 6508 |

| Ethanol | 24.5 | 338 | 430 | 6948 |

| Methanol (B129727) | 32.7 | 340 | 435 | 7143 |

Note: The data in this table is hypothetical and serves to illustrate the expected trends in solvatochromic shifts for this compound based on the behavior of similar compounds. Actual experimental values may differ.

Reactivity and Chemical Transformations of 3 Methyl 1h Indazole 4 Carbaldehyde in Organic Synthesis

Reactivity of the Aldehyde Functionality

The aldehyde group at the 4-position of the indazole ring is a key site for a variety of chemical reactions, enabling the construction of more complex molecular architectures.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde in 3-Methyl-1H-indazole-4-carbaldehyde is electrophilic and susceptible to attack by nucleophiles. libretexts.org This fundamental reaction involves the addition of a nucleophile to the carbonyl group, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide yields an alcohol. This process is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.

A general mechanism for nucleophilic addition to an aldehyde is as follows:

The nucleophile attacks the electrophilic carbonyl carbon.

The π-electrons of the carbon-oxygen double bond move to the oxygen atom, forming an alkoxide intermediate. libretexts.org

Protonation of the alkoxide by a weak acid furnishes the final alcohol product. libretexts.org

In the case of this compound, this reactivity allows for the introduction of a wide range of substituents, leading to diverse molecular scaffolds.

Condensation Reactions (e.g., Knoevenagel, Wittig) for Alkene Formation

Knoevenagel Condensation:

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a weak base catalyst, such as an amine. wikipedia.org This reaction is a powerful tool for the formation of α,β-unsaturated compounds. organic-chemistry.org The reaction proceeds through a nucleophilic addition followed by a dehydration step. wikipedia.org

For this compound, the Knoevenagel condensation provides a direct route to the synthesis of various substituted alkenes. The reaction typically involves an active methylene (B1212753) compound like malonic acid or its esters. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it often leads to decarboxylation. wikipedia.orgorganic-chemistry.org

Wittig Reaction:

The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes or ketones. wikipedia.orglibretexts.org It involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. wikipedia.orglibretexts.org A significant advantage of this reaction is the precise control it offers over the location of the newly formed double bond. libretexts.org

The reaction mechanism is thought to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.org This intermediate then decomposes to yield the alkene and a phosphine (B1218219) oxide, with the formation of the stable phosphine oxide driving the reaction forward. organic-chemistry.org The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org

| Reaction | Reactant for Aldehyde | Product Type |

| Knoevenagel Condensation | Active methylene compound | α,β-unsaturated compound |

| Wittig Reaction | Phosphorus ylide | Alkene |

Oxidation to Carboxylic Acid Derivatives

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 3-Methyl-1H-indazole-4-carboxylic acid. This transformation is a fundamental process in organic synthesis, allowing for the introduction of a carboxylic acid group which can then be further modified. A variety of oxidizing agents can be employed for this purpose, ranging from mild to strong, depending on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

Reduction to Alcohol Derivatives

The aldehyde group can be reduced to a primary alcohol, yielding (3-methyl-1H-indazol-4-yl)methanol. This transformation is typically achieved using a range of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent, often preferred for its selectivity, while lithium aluminum hydride is more powerful and can reduce a wider range of functional groups. Another reagent, sodium dihydro-bis-(2-methoxyethoxy) aluminate, is a mild hydride reductant capable of reducing aldehydes to alcohols. cphi-online.com

Transformations of the Indazole Ring System

The indazole ring itself is an aromatic heterocycle and can undergo various transformations, further expanding the synthetic utility of this compound.

Electrophilic Aromatic Substitution Reactions at Diverse Positions

Indazoles are capable of undergoing electrophilic substitution reactions such as halogenation, nitration, and acylation. chemicalbook.com The position of substitution on the indazole ring is influenced by the existing substituents and the reaction conditions. The presence of the methyl and aldehyde groups on the this compound scaffold will direct incoming electrophiles to specific positions on the benzene (B151609) portion of the indazole ring.

Metal-Mediated Cross-Coupling Reactions for C-C and C-N Bond Formation

The indazole scaffold, particularly when functionalized with a halide, serves as an excellent substrate for metal-mediated cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. While direct cross-coupling on this compound is less documented, the reactivity of analogous bromo-substituted indazoles provides a clear precedent for its potential applications.

A prime example is the Suzuki-Miyaura coupling, which is widely used to form C-C bonds. Research has shown that bromo-substituted indazoles can be effectively coupled with various boronic acids or esters in the presence of a palladium catalyst. nih.gov For instance, the coupling of 5-bromo-1H-indazol-3-amine with substituted boronic acid esters proceeds efficiently using a palladium catalyst like PdCl₂(dppf)₂ and a base such as Cs₂CO₃. nih.gov This methodology is directly translatable to a hypothetical 6-bromo-3-methyl-1H-indazole-4-carbaldehyde, where the bromine atom at a different position would similarly undergo oxidative addition to the palladium center, initiating the catalytic cycle. The aldehyde group would likely remain intact under these conditions, allowing for the synthesis of complex biaryl structures.

The general conditions for such Suzuki-Miyaura reactions on related heterocyclic aldehydes are well-established, as shown in the table below.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling on Heterocyclic Halides

| Catalyst | Base | Solvent | Temperature (°C) | Reactant 1 | Reactant 2 |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Reflux | Pyrazole-4-carbaldehyde | Boronic Acid |

| PdCl₂(dppf)₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 5-Bromo-1H-indazol-3-amine | Boronic Acid Ester |

For C-N bond formation, methodologies such as the Buchwald-Hartwig amination could be employed. Furthermore, innovative techniques like radical-mediated decarboxylative C(sp³)-N cross-coupling offer alternative pathways. In this approach, alkyl radicals generated from diacyl peroxides can be coupled with nitrogen nucleophiles, including the indazole ring system, using copper catalysis. organic-chemistry.org

Cycloaddition Reactions Involving the Indazole Moiety

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems in a stereospecific manner. libretexts.org The indazole ring, being an aromatic heterocycle, does not typically act as a simple diene or dienophile in standard Diels-Alder reactions. However, its derivatives can participate in more specialized cycloaddition processes.

One relevant class of reactions is the 1,3-dipolar cycloaddition. For example, the synthesis of indazoles can be achieved through the reaction of in situ generated diazo compounds with arynes. organic-chemistry.org While this describes the formation of the indazole ring itself, it highlights the potential of related intermediates to engage in such transformations.

Another area of interest is the dearomative cycloaddition, where the aromaticity of the heterocyclic core is disrupted to form a more complex, three-dimensional structure. For instance, dearomative (4+3) cycloadditions have been successfully performed on 3-alkenylindoles with oxyallyl cations to furnish cyclohepta[b]indoles. uchicago.edu A similar strategy could be envisioned for a derivative of this compound, where an alkenyl group is installed, potentially at the N1 position, to act as the four-atom component in a cycloaddition.

The indazole moiety itself, or its tautomers, could potentially react as a dienophile in inverse-electron-demand Diels-Alder reactions, although specific examples involving this compound are not prevalent in the literature. The participation of azadienes in cycloadditions is well-known, and the N=N bond within the indazole system presents an intriguing, albeit typically unreactive, site for such transformations. acgpubs.org

Derivatization Strategies for Expanding Molecular Diversity

The aldehyde and methyl functionalities of this compound, along with its carboxylic acid precursor, provide numerous handles for chemical modification, allowing for the generation of diverse compound libraries.

Amide and Ester Formation from Carboxylic Acid Precursors

The corresponding carboxylic acid, 3-Methyl-1H-indazole-4-carboxylic acid, is a key intermediate for derivatization. uni.lu This precursor allows for the synthesis of a wide array of amides and esters, which are prevalent functional groups in medicinal chemistry.

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through standard Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis. jocpr.com For instance, heating the carboxylic acid in methanol (B129727) with a catalytic amount of sulfuric acid would yield methyl 3-methyl-1H-indazole-4-carboxylate. jocpr.com Alternatively, alkylation of the carboxylate salt (formed by treating the acid with a base) with an alkyl halide is also an effective method. libretexts.org

Amide Formation: The synthesis of amides from 3-Methyl-1H-indazole-4-carboxylic acid can be accomplished through several routes. A common method involves first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a primary or secondary amine. libretexts.org Alternatively, direct coupling of the carboxylic acid with an amine can be promoted by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or O-(7-Azabenzotriazole-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). jocpr.comlibretexts.org These methods are widely used in peptide synthesis and are applicable to a broad range of substrates. jocpr.com A direct synthesis using urea (B33335) as a stable nitrogen source, catalyzed by agents like imidazole (B134444), also presents a viable, atom-economical option. nih.gov

Table 2: Selected Methods for Amide Synthesis from Carboxylic Acids

| Method | Coupling Agent/Catalyst | Key Features |

| Amide Coupling | HATU / DIPEA | High yields, mild conditions, suitable for complex molecules. jocpr.com |

| Carbodiimide Coupling | DCC | Widely used, forms a dicyclohexylurea byproduct. libretexts.org |

| Direct Amidation | Imidazole | Uses urea as a nitrogen source, avoids harsh reagents. nih.gov |

Synthesis of Substituted Amine Derivatives

The aldehyde functionality of this compound is a versatile starting point for synthesizing a variety of substituted amine derivatives, primarily through reductive amination. nih.gov

This two-step, one-pot process involves the initial condensation of the aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine. A range of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity. They are capable of reducing the iminium ion intermediate much faster than the starting aldehyde, minimizing the formation of the corresponding alcohol as a side product.

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Solvent | Key Characteristics |

| Sodium Triacetoxyborohydride | STAB | Dichloromethane (DCM), Tetrahydrofuran (THF) | Mild, selective, does not require acidic pH control. |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH), Ethanol (B145695) (EtOH) | Effective under mildly acidic conditions (pH ~6). |

| Sodium dihydro-bis-(2-methoxyethoxy) aluminate | Red-Al® | Toluene | Powerful reducing agent, can also reduce amides and nitriles. cphi-online.com |

This strategy allows for the straightforward introduction of a wide variety of alkyl and aryl substituents onto the nitrogen atom, making it a powerful tool for generating libraries of N-substituted (3-methyl-1H-indazol-4-yl)methanamines for screening in drug discovery and materials science.

Biological and Medicinal Chemistry Applications of 3 Methyl 1h Indazole 4 Carbaldehyde and Its Derivatives: Mechanistic and Structure Activity Relationship Sar Focus

Role as a Privileged Scaffold in Modern Drug Design and Discovery

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple, diverse biological targets with high affinity. rsc.org This structural motif is present in numerous commercially available drugs and clinical candidates, highlighting its therapeutic relevance. rsc.org Indazole-containing molecules have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor activities. rsc.org

Derivatives originating from the 3-methyl-1H-indazole core are central to the development of targeted therapies, particularly kinase inhibitors. rsc.org The 3-methyl-1H-indazole-4-carbaldehyde variant is a key intermediate, providing a reactive "handle" for synthetic chemists to build a variety of polyfunctionalized 3-substituted indazoles. rsc.org The scaffold's rigid bicyclic structure, combined with its capacity for hydrogen bonding and other non-covalent interactions, allows for precise orientation within the binding sites of various proteins, making it a favored starting point for designing novel therapeutic agents. nih.govnih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies of Analogs

The therapeutic potential of indazole derivatives is finely tuned by the nature and position of their substituents. Extensive Structure-Activity Relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds.

For instance, in the development of indazole-3-carboxamides as blockers of the calcium-release activated calcium (CRAC) channel, SAR studies revealed that the specific regiochemistry of the amide linker is critical for activity. The indazole-3-carboxamide derivative 12d actively inhibited calcium influx and stabilized mast cells with a sub-micromolar IC₅₀, whereas its reverse amide isomer 9c was completely inactive. nih.gov

In the pursuit of β3-adrenergic receptor (AR) agonists, modification of the 3-substituent of the indazole moiety was key to improving selectivity. An initial hit compound with a 3-methyl group showed potent β3-AR agonism but also undesirable activity at the α1A-AR. nih.gov By modifying this position, researchers developed compound 11 which retained potent β3-AR agonistic activity while virtually eliminating α1A-AR activity, demonstrating a significant improvement in selectivity. nih.gov

SAR studies on 1H-indazole-3-carboxamide derivatives as p21-activated kinase 1 (PAK1) inhibitors showed that various substituents on the phenyl ring at the 5-position of the indazole core were well-tolerated. nih.gov The introduction of a piperidine (B6355638) moiety at the 6-position was found to be crucial for achieving high kinase selectivity. This led to the identification of a lead compound with excellent enzyme inhibition and selectivity. nih.gov

Mechanistic Investigations of Bioactivity

The diverse biological effects of 3-methyl-1H-indazole derivatives stem from their ability to interact with a range of specific molecular targets, including enzymes and receptors, thereby modulating critical cellular signaling pathways.

A primary mechanism of action for many indazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling. Derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), an enzyme linked to tumor progression. nih.gov A representative compound from this series, 30l , exhibited an IC₅₀ of 9.8 nM for PAK1 and demonstrated high selectivity against a panel of other kinases. nih.gov

The indazole scaffold is also effective in targeting epigenetic enzymes. Recently, indazole-based compounds were designed as selective inhibitors of histone deacetylase 6 (HDAC6), an enzyme implicated in cancer. Compound 5j emerged as a highly potent and selective HDAC6 inhibitor with an IC₅₀ of 1.8 nM. nih.gov Its selectivity was confirmed by its ability to preferentially induce the acetylation of α-tubulin (a known HDAC6 substrate) over histone H3. nih.gov

Furthermore, derivatives have been developed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an immunosuppressive enzyme that is a key target in cancer immunotherapy.

| Compound Class | Target Enzyme | Key Findings | Representative IC₅₀ |

| 1H-Indazole-3-carboxamide Derivatives | PAK1 | Potent and selective inhibition; crucial for anti-metastatic activity. nih.gov | 9.8 nM (Compound 30l) nih.gov |

| Indazole-based hydroxamic acids | HDAC6 | Highly potent and selective inhibition over other HDAC isoforms. nih.gov | 1.8 nM (Compound 5j) nih.gov |

Derivatives of 3-methyl-1H-indazole have shown significant promise as ligands for G protein-coupled receptors (GPCRs). A notable example is the development of agonists for the human β3-adrenergic receptor (β3-AR), a target for treating overactive bladder. By modifying the 3-position of the indazole ring, researchers developed compound 11 , a potent and highly selective β3-AR agonist with an EC₅₀ of 13 nM and over 769-fold selectivity against the α1A-AR. nih.gov

The indazole-3-carboxamide structure is also a well-known pharmacophore for binding to cannabinoid receptors (CB1 and CB2). researchgate.net Compounds such as AB-PINACA and AB-FUBINACA, which feature this core, have been identified as potent synthetic cannabinoid receptor agonists. researchgate.net The metabolites of these compounds have also been shown to retain binding affinity for CB1 and CB2 receptors. nih.gov

| Compound Class | Target Receptor | Key Findings | Representative EC₅₀/Kᵢ |

| Indazole Derivatives | β3-Adrenergic Receptor | Potent and highly selective agonists. nih.gov | 13 nM (EC₅₀, Compound 11) nih.gov |

| Indazole-3-carboxamide Derivatives | Cannabinoid Receptor 1 (CB1) | Potent agonist activity. researchgate.net | 78.4 nM (Kᵢ, a related analog) researchgate.net |

By interacting with upstream targets like kinases and receptors, indazole derivatives can modulate key intracellular signaling pathways, often leading to anti-cancer effects. Several studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells.

For example, compound 2f , an indazole derivative, was found to promote apoptosis in 4T1 breast cancer cells by upregulating the expression of pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. rsc.org

In another study, the indazole derivative 6o was found to induce apoptosis and affect the cell cycle in K562 leukemia cells, potentially through the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway. nih.gov Furthermore, 1H-indazole-3-carboxamide derivatives have been shown to suppress cancer cell migration and invasion by downregulating the expression of Snail, a key transcription factor involved in the epithelial-mesenchymal transition (EMT). nih.gov

In Vitro Biological Evaluations (Excluding Clinical Data)

The therapeutic potential of 3-methyl-1H-indazole derivatives has been substantiated through extensive in vitro biological evaluations. A primary focus has been on their antiproliferative activity against various human cancer cell lines.

Derivatives have demonstrated potent growth-inhibitory effects across a range of cancers. For example, compound 2f showed IC₅₀ values ranging from 0.23 to 1.15 μM against several cancer cell lines. rsc.org A series of 1H-indazole-3-amine derivatives were tested against a panel of cancer cells, with compound 6o showing a promising IC₅₀ of 5.15 μM against the K562 chronic myeloid leukemia cell line, while exhibiting significantly lower toxicity to normal human embryonic kidney cells (HEK-293). nih.gov Indazole-based HDAC6 inhibitors also displayed strong antiproliferative activity, with compound 5j inhibiting the growth of HCT116 colon cancer cells with a GI₅₀ value of 3.1 μM. nih.gov

Beyond cancer, the in vitro anti-inflammatory activity of indazole derivatives has been demonstrated through their ability to inhibit the production of pro-inflammatory cytokines like IL-1β and to scavenge free radicals. nih.gov

| Compound | Cell Line | Assay Type | Result (IC₅₀/GI₅₀) |

| Compound 2f rsc.org | 4T1 (Breast Cancer) | Antiproliferative | < 1.15 µM |

| Compound 6o nih.gov | K562 (Leukemia) | Antiproliferative | 5.15 µM |

| Compound 6o nih.gov | HEK-293 (Normal) | Cytotoxicity | 33.2 µM |

| Compound 5j nih.gov | HCT116 (Colon Cancer) | Growth Inhibition | 3.1 µM |

Antineoplastic Activity and Cellular Mechanisms

Derivatives of 3-methyl-1H-indazole have demonstrated notable potential as anticancer agents, operating through various cellular mechanisms.

Antiproliferative effects:

Substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of human tumor cell lines. nih.gov One derivative, in particular, showed significant growth inhibition with GI₅₀ values ranging from 0.041 to 33.6 μM, being especially effective against colon and melanoma cell lines. nih.gov Furthermore, a series of 1H-indazole-3-amine derivatives were designed and synthesized, with one compound exhibiting a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM. nih.gov This compound also demonstrated selectivity for cancer cells over normal cells. nih.gov

Apoptosis induction:

The aforementioned 1H-indazole-3-amine derivative was found to induce apoptosis in K562 cells in a concentration-dependent manner. nih.gov This apoptotic effect is potentially mediated by the inhibition of Bcl-2 family members and the p53/MDM2 pathway. nih.gov

Mitochondrial Membrane Potential:

While direct studies on this compound's effect on mitochondrial membrane potential are not extensively documented, the general role of mitochondrial integrity in apoptosis is well-established. Fluorescent probes like rhodamine 123 (R123), tetramethylrhodamine (B1193902) methyl ester (TMRM), and tetramethylrhodamine ethyl ester (TMRE) are commonly used to measure mitochondrial membrane potential (ΔΨm). nih.gov These lipophilic cations accumulate in the mitochondria in proportion to the membrane potential, and changes in their fluorescence can indicate mitochondrial dysfunction, a key event in the apoptotic cascade. nih.gov

Reactive Oxygen Species (ROS) Levels:

The generation of reactive oxygen species is another critical factor in inducing apoptosis. While specific data on this compound and ROS levels is limited, it is a common mechanism for many anticancer agents.

Cell Migration and Invasion Modulation:

The metastatic spread of cancer is a major cause of mortality. Indazole derivatives have shown potential in modulating cell migration and invasion. For instance, some indazole derivatives have been investigated for their ability to inhibit processes that contribute to metastasis. nih.gov

Matrix Metalloproteinase Regulation:

Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. The regulation of MMPs is a key target for anti-cancer therapies. While direct evidence for this compound is scarce, the broader class of indazole derivatives is being explored for this activity.

Anti-inflammatory Activity Assessment

Indazole derivatives have been recognized for their anti-inflammatory properties. researchgate.netbloomtechz.com Some indazole-containing compounds, such as Bendazac and Benzydamine, are commercially available as anti-inflammatory drugs. nih.gov The anti-inflammatory effects of indazole derivatives are often attributed to their structural similarity to biomolecules like adenine (B156593) and guanine, allowing them to interact with biological systems. researchgate.net The anti-inflammatory activity of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles, which share structural similarities, has been evaluated and shown to be comparable to standard drugs like indomethacin (B1671933) but with a better safety profile. nih.gov

Antimicrobial Activity (Antibacterial and Antifungal Evaluations)

Antibacterial Activity:

Novel 3-methyl-1H-indazole derivatives have been synthesized and tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing significant antimicrobial effects. researchgate.net The antibacterial activity of imidazole (B134444) derivatives, which are structurally related to indazoles, has also been well-documented. nih.gov

Antifungal Activity:

Indazole and pyrazole (B372694) derivatives have been designed and evaluated as new anticandidal agents. nih.gov A series of 3-phenyl-1H-indazole derivatives demonstrated broad anticandidal activity. nih.gov Specifically, one derivative with an N,N-diethylcarboxamide substituent was highly active against Candida albicans and miconazole-resistant Candida glabrata species. nih.gov Furthermore, some 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides containing an indazole group exhibited high antifungal activity against several phytopathogenic fungi. nih.gov The mechanism of action for some of these antifungal agents involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.com

Other Investigated Biological Activities

The therapeutic potential of indazole derivatives extends beyond anticancer, anti-inflammatory, and antimicrobial applications.

Anti-HIV Activity: Indazole derivatives have been investigated as HIV protease inhibitors. researchgate.net

Antiarrhythmic Activity: Novel 3-alkyl-1-[ω-[4-[(alkylsulfonyl)amino]phenyl]-ω-hydroxyalkyl]-1H-imidazolium salts, which are related to indazoles, have been synthesized and shown to possess class III antiarrhythmic activity. nih.govnih.gov

Anticonvulsant Activity: A series of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one derivatives demonstrated significant anticonvulsant activity in preclinical models. nih.gov

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Modes and Affinities with Target Proteins

Molecular docking studies have been employed to understand the binding modes of indazole derivatives with various protein targets. For instance, docking studies on 1,3,4-thiadiazole (B1197879) derivatives with the 14-α-sterol demethylase enzyme helped to elucidate their antifungal mechanism. mdpi.com In another study, molecular docking was used to evaluate 1H-indazole analogs as anti-inflammatory agents by predicting their binding affinity to the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net The results showed that compounds with certain substituents had significant binding affinities. researchgate.net Similarly, docking studies have been used to identify novel phosphodiesterase 4 (PDE4) inhibitors for the potential treatment of psoriasis. researchgate.net

Identification of Key Interacting Residues and Binding Site Characteristics

Molecular docking not only predicts binding affinity but also identifies the key amino acid residues involved in the interaction between the ligand and the target protein. For example, in the docking of an antifungal indazole derivative with succinate (B1194679) dehydrogenase (SDH), it was found that the carbonyl oxygen atom of the compound could form hydrogen bonds with the hydroxyl groups of TYR58 and TRP173 residues on the enzyme. nih.gov The binding mode of the indazole compound MRL-871 to PPARγ has been elucidated using X-ray crystallography and biochemical assays, revealing a unique set of interactions within the ligand-binding pocket. tue.nl These interactions include hydrophobic contacts and a key hydrogen bond with the backbone amide of Ser370. tue.nl

Future Directions and Emerging Research Avenues for 3 Methyl 1h Indazole 4 Carbaldehyde

Innovations in Sustainable and Scalable Synthetic Methodologies

The development of environmentally benign and large-scale synthetic routes for indazole derivatives is a key area of focus. Current research is moving beyond traditional methods to embrace green chemistry principles and scalable technologies.

Sustainable Approaches: Recent advancements include the use of natural and reusable catalysts. For instance, methodologies employing lemon peel powder as a green catalyst in dimethyl sulfoxide (B87167) (DMSO) have been developed for the synthesis of bioactive 1H-indazoles from aromatic aldehydes and hydrazine (B178648) hydrate. researchgate.net Such methods offer mild, environmentally friendly conditions, short reaction times, and excellent yields. researchgate.net The potential to adapt these green principles to the specific synthesis of 3-Methyl-1H-indazole-4-carbaldehyde presents a significant opportunity to reduce the environmental impact of its production.

Scalable Synthesis: For industrial applications, scalability is paramount. A significant challenge in the synthesis of indazole derivatives is achieving regioselective N-functionalization, as reactions can yield variable ratios of N1 and N2 isomers. rsc.org Data-driven process development has led to highly selective and scalable methodologies for N1-alkylation of indazoles. One such procedure, demonstrated safely on a 100g scale, provides high selectivity for the N1-alkylated product, with potential for further scale-up for large-scale manufacturing. rsc.org While this method was developed for N1-alkylation, the principles of data-driven optimization can be applied to develop robust and scalable syntheses of the core this compound structure itself. An optimized procedure for accessing 1H-indazole-3-carboxaldehydes (a positional isomer) via nitrosation of indoles has also been reported, highlighting a method that minimizes side reactions and provides high yields, a key consideration for scalability. nih.gov

| Method Type | Key Features | Potential for this compound |

| Green Synthesis | Use of natural catalysts (e.g., lemon peel powder), solvent-free conditions, one-pot reactions. researchgate.net | Adaptation could lead to more environmentally friendly production processes. |

| Scalable N-Alkylation | High N1-selectivity, demonstrated on a 100g scale, thermodynamic control. rsc.org | The principles can inform scalable syntheses of derivatives and the core molecule. |

| Optimized Nitrosation | High yields, minimization of side-reactions, mild acidic conditions. nih.gov | Could be adapted for efficient and clean large-scale production of the title compound. |

Exploration of Undiscovered Derivatization Chemistries

The aldehyde functional group at the 4-position of this compound is a versatile handle for a wide array of chemical transformations, allowing for the creation of novel derivatives.

The aldehyde can be readily converted into various other functionalities. For example, it can participate in Knoevenagel and Wittig condensations to form alkenes or undergo cyclization reactions to generate other heteroaromatic systems like oxazoles, thiazoles, and benzimidazoles. nih.gov It also provides convenient access to secondary alcohols via reduction and amines through reductive amination. nih.gov

Future research will likely focus on more complex and novel derivatizations. This could include multicomponent reactions where the aldehyde participates in one-pot syntheses to build intricate molecular architectures. The development of novel catalytic systems for C-H activation at other positions of the indazole ring, while the aldehyde is protected or masked, could also open up new avenues for functionalization. Furthermore, the exploration of reactions that leverage the unique electronic properties of the indazole ring system in conjunction with the reactivity of the carbaldehyde group could lead to previously inaccessible chemical space.

Integration of Advanced Computational Design in Drug Discovery Initiatives

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the discovery of new therapeutic agents. beilstein-journals.org For scaffolds like this compound, computational methods are crucial for rationally designing derivatives with enhanced potency and selectivity.

Structure-Based and Ligand-Based Design: Drug discovery can be approached using structure-based methods, which rely on the 3D structure of the biological target, or ligand-based methods, which use information from known active molecules. nih.gov For indazole derivatives, both approaches are employed. For example, a new series of 3-methyl-1H-indazole derivatives were designed as inhibitors of Bromodomain-containing Protein 4 (BRD4), a therapeutic target in cancer. nih.gov This process involved virtual screening and structure-based optimization to identify compounds with strong binding affinities. nih.gov

In Silico Screening and ADME Prediction: Computational tools are used to perform virtual high-throughput screening of large compound libraries to identify potential hits before synthesis. nih.gov Molecular docking simulations are used to predict the binding modes and affinities of designed molecules within the active site of a target protein. beilstein-journals.orgnih.gov Furthermore, in silico models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives, helping to prioritize candidates with favorable drug-like characteristics early in the discovery process. researchgate.netmdpi.com Future efforts will likely involve the use of more sophisticated tools, such as artificial intelligence and machine learning algorithms, to refine these predictive models and design novel derivatives of this compound with optimized therapeutic potential.

| Computational Technique | Application in Indazole Drug Discovery | Reference Example |

| Virtual Screening | Identification of new 3-methyl-1H-indazole scaffolds against specific targets. | Design of BRD4 inhibitors. nih.gov |

| Molecular Docking | Predicting binding modes and affinities of derivatives to target proteins. | Used to study interactions of new heterocycles with cancer-related proteins. nih.gov |

| Pharmacophore Modeling | Identifying essential structural features required for biological activity. | Used in the design of BRD4 inhibitors. nih.gov |

| ADME Prediction | In silico assessment of drug-like properties (e.g., solubility, toxicity risk). | Screening of indazole derivatives for favorable pharmacokinetic profiles. researchgate.net |

Elucidation of Novel Biological Targets and Underexplored Mechanisms of Action

Derivatives of the indazole core have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govbohrium.com However, many potential targets and mechanisms remain to be explored.

Known and Emerging Targets: Indazole derivatives are well-known as kinase inhibitors, targeting enzymes like VEGFR-2, FGFR, and Pim kinases, which are crucial in cancer angiogenesis and cell proliferation. bohrium.com An emerging area of interest is in epigenetics, with derivatives of 3-methyl-1H-indazole being developed as potent and selective inhibitors of BRD4. nih.gov BRD4 is an "epigenetic reader" that regulates the expression of oncogenes like c-Myc, making it a key cancer target. nih.gov Certain synthesized 3-methyl-1H-indazole derivatives have shown strong inhibitory activity against BRD4 and effectively suppress the proliferation of cancer cell lines. nih.gov

Future Research: Future research will aim to identify entirely new biological targets for derivatives of this compound. This can be achieved through high-throughput screening against diverse panels of enzymes and receptors. Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, followed by target deconvolution studies, could reveal unexpected mechanisms of action. The versatility of the indazole scaffold suggests its derivatives could interact with a broad range of target classes, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. researchgate.net

Potential Applications in Chemical Biology Probes and Advanced Material Sciences

Beyond therapeutic applications, the unique structure of this compound makes it a candidate for development into specialized chemical tools and advanced materials.

Chemical Biology Probes: The aldehyde functionality can be used to attach fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers. This would transform the core molecule into a chemical probe that can be used to study biological systems. For example, a fluorescently labeled derivative could be used to visualize the localization of its target protein within a cell. A derivative with a photo-activatable crosslinking group could be used to covalently bind to its target, allowing for its isolation and identification.

Advanced Materials: The rigid, planar structure of the indazole ring system and its ability to participate in hydrogen bonding make it an attractive building block for advanced materials. Derivatives could be explored for their potential in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics. The aldehyde group offers a convenient point for polymerization or for grafting onto surfaces to create functional materials with specific chemical or physical properties. While these applications are still largely speculative for this specific compound, the broader field of heterocyclic chemistry provides numerous examples of such translations from medicinal chemistry to material science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.